molecular formula C14H16O4 B12097493 Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B12097493
M. Wt: 248.27 g/mol
InChI Key: XCORKASNGYCRCW-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is an organic compound with the molecular formula C14H16O4. It is a derivative of naphthalene, characterized by the presence of methoxy groups and a carboxylate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-one with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biological processes .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C14H16O4/c1-16-12-8-7-9-10(13(12)17-2)5-4-6-11(9)14(15)18-3/h6-8H,4-5H2,1-3H3

InChI Key

XCORKASNGYCRCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CCC2)C(=O)OC)OC

Origin of Product

United States

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